molecular formula C7H3BrFNO3 B6168689 2-bromo-4-fluoro-6-nitrobenzaldehyde CAS No. 1805421-10-6

2-bromo-4-fluoro-6-nitrobenzaldehyde

Cat. No. B6168689
CAS RN: 1805421-10-6
M. Wt: 248
InChI Key:
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Description

“2-bromo-4-fluoro-6-nitrobenzaldehyde” is a chemical compound with the molecular formula C7H3BrFNO3 . It is a solid substance and is used in the preparation of 2-functionalized aromatic monoaldehydes .


Synthesis Analysis

The synthesis of “2-bromo-4-fluoro-6-nitrobenzaldehyde” involves several stages. One method involves the reaction of 3-fluorobromobenzene with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran and hexane at -78 degrees Celsius . This is followed by a reaction with methyl formate in tetrahydrofuran and hexane at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of “2-bromo-4-fluoro-6-nitrobenzaldehyde” can be represented by the InChI code: 1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H . The molecular weight of the compound is 203.008 .


Chemical Reactions Analysis

The compound “2-bromo-4-fluoro-6-nitrobenzaldehyde” can undergo various chemical reactions. For instance, it can react with different secondary amines and phenol to produce 2-functionalized aromatic monoaldehydes . It can also participate in free radical bromination and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“2-bromo-4-fluoro-6-nitrobenzaldehyde” is a solid substance . It has a molecular weight of 236 . The compound is stored in a dry room at normal temperature .

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H315, H317, H318, and H410 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-fluoro-6-nitrobenzaldehyde involves the bromination of 4-fluoro-6-nitrobenzaldehyde followed by nitration of the resulting product.", "Starting Materials": [ "4-fluoro-6-nitrobenzaldehyde", "Bromine", "Acetic acid", "Sulfuric acid", "Nitric acid" ], "Reaction": [ "Step 1: Dissolve 4-fluoro-6-nitrobenzaldehyde in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 4: Dry the organic layer and purify the product by recrystallization.", "Step 5: Dissolve the purified product in sulfuric acid.", "Step 6: Add nitric acid dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 7: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 8: Dry the organic layer and purify the product by recrystallization." ] }

CAS RN

1805421-10-6

Product Name

2-bromo-4-fluoro-6-nitrobenzaldehyde

Molecular Formula

C7H3BrFNO3

Molecular Weight

248

Purity

95

Origin of Product

United States

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